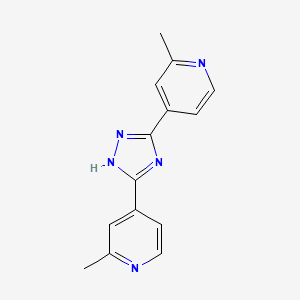
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with two 2-methylpyridin-4-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyridine-4-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with triethyl orthoformate to yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole compound.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole has several scientific research applications:
Coordination Chemistry: It can act as a ligand to form coordination complexes with transition metals, which are useful in catalysis and materials science.
Medicinal Chemistry: The compound has potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of coordination polymers and metal-organic frameworks with unique properties.
Mechanism of Action
The mechanism of action of 3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole involves its ability to coordinate with metal ions through the nitrogen atoms in the triazole and pyridine rings. This coordination can influence the electronic properties of the metal center, making it useful in catalysis and other applications. In medicinal chemistry, the compound’s interaction with biological targets can modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1-imidazoly)pyridine: Another triazole-based ligand with similar coordination properties.
3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine: A related compound with similar structural features and applications.
Uniqueness
3,5-bis(2-methylpyridin-4-yl)-1H-1,2,4-triazole is unique due to the presence of the 2-methylpyridin-4-yl groups, which can enhance its coordination ability and electronic properties compared to other similar compounds. This makes it particularly useful in applications requiring specific electronic characteristics.
Properties
Molecular Formula |
C14H13N5 |
|---|---|
Molecular Weight |
251.29 g/mol |
IUPAC Name |
2-methyl-4-[3-(2-methylpyridin-4-yl)-1H-1,2,4-triazol-5-yl]pyridine |
InChI |
InChI=1S/C14H13N5/c1-9-7-11(3-5-15-9)13-17-14(19-18-13)12-4-6-16-10(2)8-12/h3-8H,1-2H3,(H,17,18,19) |
InChI Key |
VTUBKJFCLVZEFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=NN2)C3=CC(=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


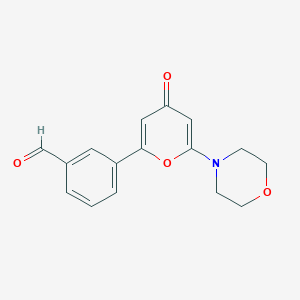
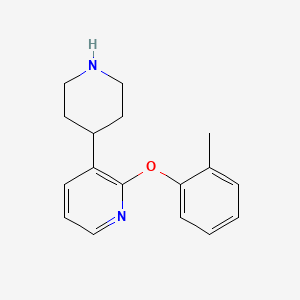
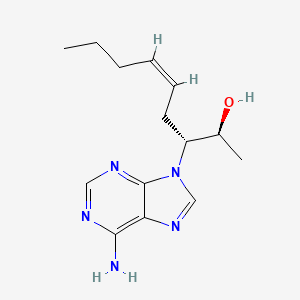
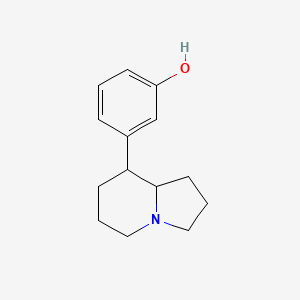
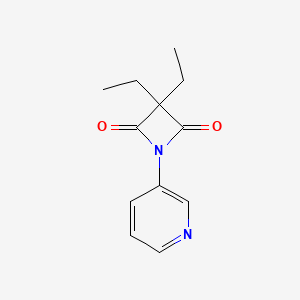
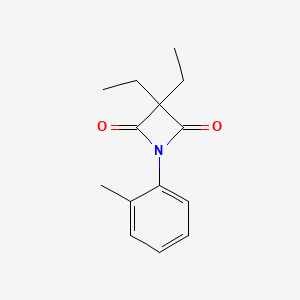
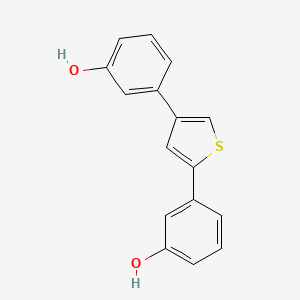
![3-[(8S)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl]phenol](/img/structure/B10842655.png)
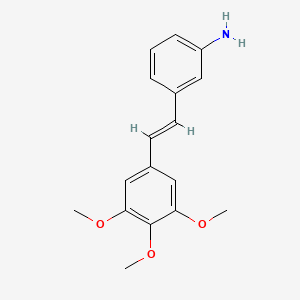
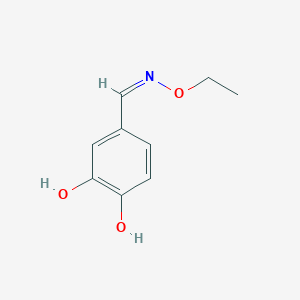
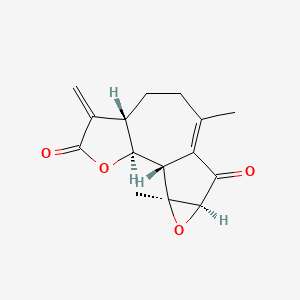
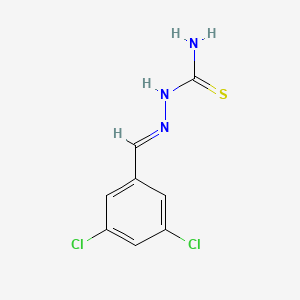
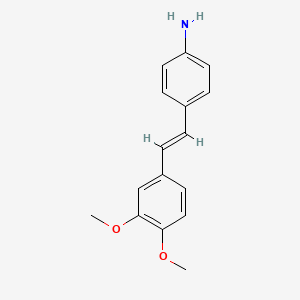
![3,4,5,6-Tetrahydrobenzo[c]quinolizin-3-(4aH)-one](/img/structure/B10842694.png)
